1'-Hydroxymethyleugenol, (R)-
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Overview
Description
1’-Hydroxymethyleugenol, ®- is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.2271. It is a derivative of methyleugenol, a naturally occurring compound found in various herbs and spices. The compound is characterized by its absolute stereochemistry and is known for its potential biological activities .
Preparation Methods
The synthesis of 1’-Hydroxymethyleugenol, ®- typically involves the hydroxylation of methyleugenol. This process can be catalyzed by various cytochrome P450 enzymes, with CYP1A2 showing the highest catalytic efficiency at low substrate concentrations . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry and purity of the product.
Chemical Reactions Analysis
1’-Hydroxymethyleugenol, ®- undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group, leading to the formation of different functionalized products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are often more reactive and can exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The biological effects of 1’-Hydroxymethyleugenol, ®- are primarily mediated through its interaction with DNA and various enzymes. The compound can form DNA adducts, leading to genotoxic effects. It also interacts with topoisomerases, enzymes involved in DNA replication and repair, thereby influencing cellular processes . The formation of DNA adducts is often dependent on the presence of sulfotransferases, which catalyze the sulfation of the compound .
Comparison with Similar Compounds
1’-Hydroxymethyleugenol, ®- is similar to other methyleugenol derivatives such as methyleugenol-2’,3’-epoxide and 3’-oxomethylisoeugenol. it is unique in its specific stereochemistry and the types of reactions it undergoes. Other similar compounds include isoeugenol and its derivatives, which also exhibit biological activities but differ in their chemical structures and reactivity .
Properties
CAS No. |
1073478-60-0 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3/t9-/m1/s1 |
InChI Key |
DFQDENBMPURIHD-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C=C)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Origin of Product |
United States |
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